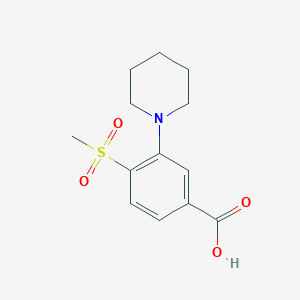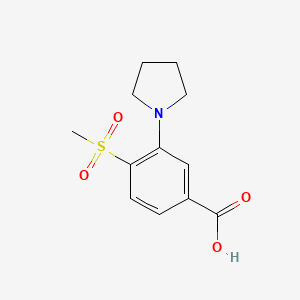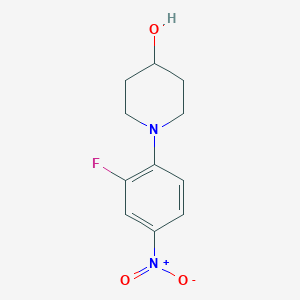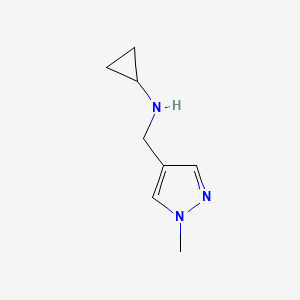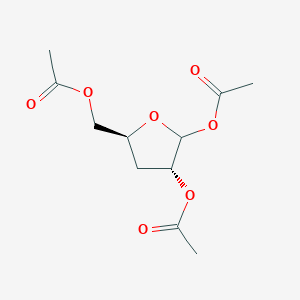
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate
描述
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate, also known as 5-acetoxymethyl-2,3,5-trimethyl-tetrahydrofuran-2,3-diyl diacetate, is an organic compound with a variety of uses in organic synthesis and scientific research. It is a colorless, viscous liquid that is soluble in water, ethanol, and other organic solvents. It is an important intermediate in the synthesis of many organic compounds and is used as a catalyst for various organic reactions. Its chemical structure consists of a five-carbon ring with two methyl groups and an acetoxymethyl group.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate involves the protection of a diol followed by acetylation of the protected diol. The protected diol is then reacted with acetic anhydride to form the desired compound.
Starting Materials
1,2,3,4-tetrahydroxybutane, Acetic anhydride, Methanol, Pyridine, Sodium bicarbonate
Reaction
Step 1: Protect the diol by reacting 1,2,3,4-tetrahydroxybutane with acetic anhydride and pyridine to form the diacetate derivative., Step 2: Acetylate the protected diol by reacting the diacetate derivative with acetic anhydride and pyridine to form the diacetate ester., Step 3: React the protected diol with acetic anhydride and pyridine to form the diacetate ester., Step 4: Deprotect the diol by reacting the diacetate ester with sodium bicarbonate and methanol to form the desired compound, (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate.
作用机制
The mechanism of action of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is not well understood. However, it is believed that the acetoxymethyl group is responsible for the catalytic activity of the compound. The acetoxymethyl group is thought to facilitate the formation of a carbocation intermediate, which is then attacked by a nucleophile to form the desired product.
生化和生理效应
The biochemical and physiological effects of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate are not well understood. It is not known to be toxic or to have any adverse effects on humans or other organisms.
实验室实验的优点和局限性
The advantages of using (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate in laboratory experiments include its low cost, its ease of use, and its low toxicity. It is also relatively stable and can be stored for extended periods of time. The main limitation of using this compound is that it is not very soluble in water, which can limit its use in certain reactions.
未来方向
Future research on (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate could include exploring its potential uses in other types of organic synthesis, such as the synthesis of amino acids, peptides, and other biomolecules. Additionally, further work could be done to better understand the mechanism of action of this compound and to develop more efficient methods for its synthesis. Finally, further research could be done to explore its potential applications in the medical field, such as in the development of new drugs.
科学研究应用
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate has numerous applications in scientific research. It is used in the synthesis of organic compounds, such as β-amino acids, β-hydroxy acids, and β-keto acids. It is also used as a catalyst for Diels-Alder reactions, and as a reagent in the synthesis of nitriles, amides, and ureas. Additionally, it is used as a protecting group for aldehydes and ketones, and as a starting material for the synthesis of other organic compounds.
属性
IUPAC Name |
[(2S,4R)-4,5-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHNUNTWAOQPO-MTULOOOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@H](C(O1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648770 | |
| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate | |
CAS RN |
865853-43-6 | |
| Record name | 1,2,5-Tri-O-acetyl-3-deoxy-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
-amino]acetic acid](/img/structure/B1328725.png)
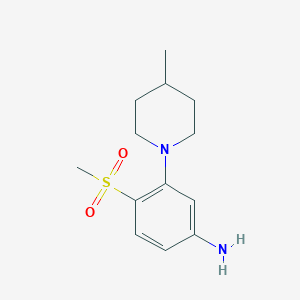
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
